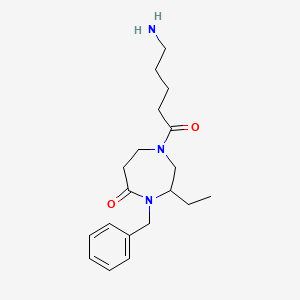![molecular formula C22H17N3O B5431230 3-(3-methylphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5431230.png)
3-(3-methylphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone
説明
3-(3-methylphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the family of quinazolinone derivatives, which have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
作用機序
The mechanism of action of 3-(3-methylphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various molecular targets, including DNA topoisomerase II, tubulin, and histone deacetylase (HDAC). By inhibiting these targets, this compound can induce cell cycle arrest, apoptosis, and autophagy, leading to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific application and concentration of the compound. In cancer cells, this compound can induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation. This compound can also induce apoptosis by activating caspase-3 and caspase-9 and downregulating anti-apoptotic proteins such as Bcl-2. In infectious diseases, this compound can inhibit bacterial and fungal growth and biofilm formation by disrupting the cell membrane and inhibiting the synthesis of nucleic acids and proteins.
実験室実験の利点と制限
The advantages of using 3-(3-methylphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone in lab experiments include its potent anticancer and antimicrobial effects, its diverse molecular targets, and its relatively low toxicity compared to other chemotherapeutic agents. However, the limitations of using this compound include its low water solubility, which can affect its bioavailability and pharmacokinetics, and its potential off-target effects on non-cancerous and non-infected cells.
将来の方向性
There are several future directions for the research and development of 3-(3-methylphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential synergistic effects of this compound with other chemotherapeutic agents or antimicrobial agents. Additionally, the development of novel drug delivery systems such as nanoparticles or liposomes can improve the bioavailability and pharmacokinetics of this compound. Finally, the investigation of the potential therapeutic effects of this compound in other diseases such as neurodegenerative diseases and cardiovascular diseases can expand its clinical applications.
合成法
The synthesis of 3-(3-methylphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone can be achieved through various methods, including the condensation reaction of 2-aminobenzophenone with 3-methylbenzaldehyde in the presence of a base such as sodium methoxide. Another method involves the reaction of 2-aminobenzophenone with 2-pyridinecarbaldehyde in the presence of a catalyst such as piperidine. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
The potential therapeutic properties of 3-(3-methylphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone have been extensively studied in various scientific research applications. One of the most promising applications is in the field of cancer research, where this compound has shown potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. This compound exerts its anticancer effects by inducing cell cycle arrest and apoptosis, inhibiting angiogenesis, and suppressing tumor growth and metastasis.
Another scientific research application of this compound is in the field of infectious diseases, where this compound has shown potent antimicrobial effects against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. This compound exerts its antimicrobial effects by inhibiting bacterial and fungal growth and biofilm formation.
特性
IUPAC Name |
3-(3-methylphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-16-7-6-9-18(15-16)25-21(13-12-17-8-4-5-14-23-17)24-20-11-3-2-10-19(20)22(25)26/h2-15H,1H3/b13-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBMUGCZEUQKIZ-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321763 | |
| Record name | 3-(3-methylphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203326 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
799260-35-8 | |
| Record name | 3-(3-methylphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]pentanediamide](/img/structure/B5431150.png)

![methyl 4-[(4-oxo-3-{4-oxo-4-[(2-phenylethyl)amino]butyl}-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5431156.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5431173.png)
![ethyl 3-({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)propanoate](/img/structure/B5431181.png)
![4-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5431189.png)
![5-[(3-chlorophenoxy)methyl]-N-(4-{[(6-chloro-3-pyridazinyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B5431197.png)
![2-(4-chlorophenyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]morpholine](/img/structure/B5431205.png)

![6-(2-{2-[(4-chlorophenyl)thio]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5431216.png)
![4-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid](/img/structure/B5431220.png)
![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5431227.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(5-chloro-2-methoxyphenyl)-2-furyl]acrylonitrile](/img/structure/B5431233.png)
